molecular formula C10H7ClN2O2 B8709119 6-(2-Chloro-phenyl)-1H-pyrimidine-2,4-dione

6-(2-Chloro-phenyl)-1H-pyrimidine-2,4-dione

Cat. No. B8709119
M. Wt: 222.63 g/mol
InChI Key: MQXUYALUKVZAQB-UHFFFAOYSA-N
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Patent
US07262200B2

Procedure details

6-(2-Chloro-phenyl)-1H-pyrimidine-2,4-dione (200 mg, 0.9 mmol) was taken into 5 ml of POCl3. Triethylamine hydrochloride (495 mg) was added to the mixture and heated at 100 C for 18 hours. The mixture was coiled and evaporated in vacuo to afford a white solid. The solid was suspended in ice water and was carefully basified with saturated sodium bicarbonate. A precipitate was collected by vacuum filtration and dried overnight to afford 183 mg (73% yield) of the desired product. HPLC Rt 8.006 mins (100% purity); MS (ES+) m/e 261.0 (M+H)
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
495 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[NH:13][C:12](=O)[NH:11][C:10](=O)[CH:9]=1.O=P(Cl)(Cl)[Cl:18].[ClH:21].C(N(CC)CC)C.C(=O)(O)[O-].[Na+]>>[Cl:21][C:12]1[N:11]=[C:10]([Cl:18])[CH:9]=[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])[N:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=CC(NC(N1)=O)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
495 mg
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100 C for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a white solid
FILTRATION
Type
FILTRATION
Details
A precipitate was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)Cl)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 183 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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